PEG4-aminooxy-MMAF

ADC linker technology non-cleavable linker payload release mechanism

Select PEG4-aminooxy-MMAF for ADC programs requiring homogeneous, site-specific conjugation (DAR ~1.9-2.0) unattainable with stochastic MC-MMAF or cleavable VC-MMAF approaches. The non-cleavable PEG4 linker enables targeting of slowly internalizing antigens inaccessible to enzyme-dependent linkers. Aminooxy chemistry demands engineered aldehyde/ketone handles but delivers unmatched batch-to-batch consistency, simplified CMC, and predictable PK—critical for HER2-low indications (IHC 1+/2+) and T-DM1-resistant models. Ensure your ADC's therapeutic index and regulatory pathway are defined by linker precision, not heterogeneity.

Molecular Formula C47H82N6O12
Molecular Weight 923.2 g/mol
CAS No. 1415246-35-3
Cat. No. B2640834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG4-aminooxy-MMAF
CAS1415246-35-3
Molecular FormulaC47H82N6O12
Molecular Weight923.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCOCCOCCOCCON
InChIInChI=1S/C47H82N6O12/c1-12-33(6)42(52(9)46(57)40(31(2)3)50-45(56)41(32(4)5)51(8)21-22-62-23-24-63-25-26-64-27-28-65-48)38(60-10)30-39(54)53-20-16-19-37(53)43(61-11)34(7)44(55)49-36(47(58)59)29-35-17-14-13-15-18-35/h13-15,17-18,31-34,36-38,40-43H,12,16,19-30,48H2,1-11H3,(H,49,55)(H,50,56)(H,58,59)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1
InChIKeyOJYZGXVPCDZLCK-KVEFUIBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PEG4-aminooxy-MMAF (CAS 1415246-35-3) for ADC Development: Baseline Characterization and Procurement Considerations


PEG4-aminooxy-MMAF (CAS 1415246-35-3, molecular formula C47H82N6O12, molecular weight 923.19 g/mol), also designated as Amberstatin (AS269), is a drug-linker conjugate designed for antibody-drug conjugate (ADC) synthesis [1]. This compound integrates monomethyl auristatin F (MMAF), a potent microtubule-disrupting tubulin inhibitor, covalently attached via a non-cleavable PEG4 (tetraethylene glycol) linker terminated with an aminooxy (-ONH2) functional group . The aminooxy moiety enables site-specific conjugation to antibodies bearing engineered aldehyde or ketone handles (e.g., non-natural amino acids), yielding homogeneous ADCs with precisely controlled drug-to-antibody ratios (DAR) [2]. Standard commercial specifications include ≥98% purity, storage at -20°C as lyophilized powder stable for up to 3 years, and DMSO solubility of 100 mg/mL (108.32 mM) for research applications .

Why PEG4-aminooxy-MMAF Cannot Be Substituted with Generic MC-MMAF or VC-MMAF in Precision ADC Programs


Procurement specialists and ADC developers cannot interchangeably substitute PEG4-aminooxy-MMAF with other MMAF-linker conjugates such as MC-MMAF (maleimidocaproyl-MMAF) or VC-MMAF (valine-citrulline cleavable linker-MMAF) because fundamental differences in linker chemistry, conjugation strategy, payload release mechanism, and resultant ADC homogeneity produce materially divergent pharmacological profiles [1]. MC-MMAF relies on cysteine-maleimide conjugation to endogenous antibody cysteines, generating heterogeneous DAR mixtures (DAR 0-8) with variable stability due to maleimide exchange [2]. VC-MMAF incorporates an enzymatically cleavable valine-citrulline linker that releases free MMAF upon lysosomal cathepsin B cleavage, conferring bystander killing activity but also potentially broader toxicity profiles . In contrast, PEG4-aminooxy-MMAF employs a non-cleavable PEG4 spacer and aminooxy conjugation chemistry that mandates engineered antibody handles (e.g., para-acetylphenylalanine), producing homogeneous ADCs with defined DAR (~1.9-2.0) that release a charged MMAF catabolite only after complete antibody degradation—a mechanism with distinct efficacy, tolerability, and resistance profile implications [1]. These mechanistic differences preclude direct functional substitution without altering the ADC's therapeutic index and regulatory development path.

PEG4-aminooxy-MMAF Quantitative Differentiation: Evidence-Based Comparison Against MC-MMAF, VC-MMAF, and T-DM1


Linker Cleavage Mechanism: Non-Cleavable PEG4-aminooxy-MMAF versus Cleavable VC-MMAF and Non-Cleavable MC-MMAF

PEG4-aminooxy-MMAF employs a non-cleavable PEG4 linker that requires complete lysosomal degradation of the antibody for payload release, yielding a charged MMAF catabolite (cys-mc-MMAF analog) that lacks bystander killing activity but demonstrates reduced off-target toxicity [1]. In contrast, VC-MMAF contains a cathepsin B-cleavable valine-citrulline dipeptide linker that releases free MMAF upon endosomal/lysosomal entry, enabling bystander killing of adjacent antigen-negative tumor cells . MC-MMAF also uses a non-cleavable maleimidocaproyl linker but relies on conventional cysteine conjugation, resulting in heterogeneous DAR species [2]. The non-cleavable PEG4 design of PEG4-aminooxy-MMAF was specifically selected to minimize premature payload release in circulation—ARX788 ADCs constructed with this linker demonstrated high serum stability and an ADC half-life of 12.5 days in mice [1].

ADC linker technology non-cleavable linker payload release mechanism cathepsin cleavage

Conjugation Chemistry: Site-Specific Aminooxy Conjugation versus Stochastic Cysteine-Maleimide (MC-MMAF) Conjugation

PEG4-aminooxy-MMAF is designed for site-specific conjugation via oxime ligation between its terminal aminooxy group and an engineered aldehyde or ketone moiety (e.g., para-acetylphenylalanine incorporated via amber suppression technology) on the antibody [1]. This yields homogeneous ADCs with precisely defined drug-to-antibody ratio (DAR) of approximately 1.9-2.0, with minimal DAR variance [1]. In contrast, MC-MMAF utilizes maleimide chemistry for stochastic conjugation to endogenous interchain cysteine residues (typically 8 cysteines available after partial reduction), producing heterogeneous mixtures containing DAR species ranging from 0 to 8 [2]. The aminooxy-oxime bond exhibits hydrolytic stability superior to hydrazone ligation, with oxime linkages demonstrating negligible cleavage under physiological pH 7.4 conditions while hydrazones undergo measurable hydrolysis (plasma half-life ~183 hours at pH 7) [3].

site-specific conjugation aminooxy chemistry oxime ligation ADC homogeneity DAR control

Comparative Activity in HER2-Low Expressing Models: ARX788 (PEG4-aminooxy-MMAF ADC) versus T-DM1

ARX788, an ADC constructed using PEG4-aminooxy-MMAF (Amberstatin AS269) site-specifically conjugated to an anti-HER2 antibody, demonstrated superior in vitro and in vivo activity compared to T-DM1 (ado-trastuzumab emtansine) across a panel of cancer cell lines with varying HER2 expression levels [1]. ARX788 showed potent activity against lower HER2-expressing cell lines where T-DM1 exhibited reduced efficacy, and notably demonstrated no activity in normal cardiomyocyte cells, suggesting an improved cardiac safety margin [1]. In HER2-high and HER2-low expression xenograft models, ARX788 significantly inhibited tumor growth and generally outperformed T-DM1 [1]. Critically, ARX788 maintained strong antitumor activity in a T-DM1-resistant patient-derived xenograft (PDX) model, indicating that PEG4-aminooxy-MMAF-based ADCs may address clinical resistance mechanisms that limit first-generation HER2 ADCs [1].

HER2-low breast cancer T-DM1 resistance ARX788 ADC potency comparison xenograft efficacy

DAR Homogeneity and PK Consistency: ARX788 (DAR 1.9) versus Heterogeneous Cysteine-Conjugated MMAF ADCs

ARX788, constructed with PEG4-aminooxy-MMAF via site-specific aminooxy conjugation, achieves a homogeneous drug-to-antibody ratio (DAR) of 1.9 with minimal DAR variance [1]. This homogeneity translates to predictable and extended pharmacokinetics, with ARX788 exhibiting an ADC half-life of 12.5 days in mice [1]. In contrast, conventional cysteine-maleimide conjugated ADCs (such as those using MC-MMAF) generate heterogeneous DAR mixtures (species ranging from DAR 0 to 8), where higher DAR species exhibit accelerated clearance due to increased hydrophobicity and lower DAR species contribute suboptimal potency [2]. Heterogeneous ADC preparations demonstrate complex, multi-phasic PK profiles where individual DAR species clear at different rates, complicating exposure-response modeling and therapeutic index optimization [2].

DAR homogeneity ADC pharmacokinetics site-specific conjugation ARX788 ADC half-life

PEG4-aminooxy-MMAF Application Scenarios for ADC Development and Preclinical Research


Development of Site-Specific Homogeneous ADCs for HER2-Low and T-DM1-Resistant Breast Cancer

Based on ARX788 preclinical data demonstrating superior activity in HER2-low expressing cell lines and T-DM1-resistant PDX models [1], PEG4-aminooxy-MMAF is optimally deployed for constructing next-generation anti-HER2 ADCs targeting patient populations with low HER2 expression (IHC 1+ or IHC 2+/ISH-negative) who are currently ineligible for trastuzumab-based therapies, as well as patients who have progressed on T-DM1 treatment. The aminooxy conjugation chemistry enables generation of homogeneous DAR 1.9-2.0 ADCs with consistent potency and predictable pharmacokinetics [1].

Construction of ADCs Targeting Non-Internalizing or Slowly Internalizing Antigens

The non-cleavable PEG4 linker design of PEG4-aminooxy-MMAF makes it particularly suitable for ADCs targeting antigens with limited or slow internalization kinetics. Unlike cleavable linkers (e.g., VC-MMAF) that require efficient endosomal trafficking and lysosomal enzyme access for payload release, non-cleavable linker ADCs can release active catabolite upon extracellular proteolytic degradation of the antibody or following slow internalization and complete lysosomal degradation [1]. This mechanism expands the targetable antigen space to include non-internalizing cell surface proteins that would be unsuitable for cleavable linker ADC approaches.

Preclinical ADC Programs Requiring DAR Homogeneity for Regulatory CMC Simplification

Procurement of PEG4-aminooxy-MMAF for ADC construction enables production of homogeneous DAR species, which simplifies analytical characterization, reduces batch-to-batch variability, and streamlines CMC documentation for IND filings [1]. The defined DAR of 1.9 eliminates the need for complex DAR distribution characterization and stability monitoring required for heterogeneous cysteine-conjugated ADCs (e.g., MC-MMAF based conjugates). This homogeneity directly translates to reduced analytical burden and potentially accelerated regulatory review timelines [1].

Comparison Studies Evaluating Linker Chemistry Impact on ADC Therapeutic Index

PEG4-aminooxy-MMAF serves as a valuable reference compound for systematic evaluation of linker technology effects on ADC pharmacology. Researchers can construct matched antibody conjugates using PEG4-aminooxy-MMAF (non-cleavable, site-specific), MC-MMAF (non-cleavable, stochastic), and VC-MMAF (cleavable, stochastic) to quantitatively dissect the contributions of linker cleavage mechanism and conjugation site specificity to in vitro potency, in vivo efficacy, and tolerability [1]. Such head-to-head comparisons inform linker selection for novel ADC targets where the optimal linker-payload configuration has not been established.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PEG4-aminooxy-MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.